![molecular formula C15H14N6O B6443172 4-[(9-cyclopropyl-9H-purin-6-yl)amino]benzamide CAS No. 2640834-74-6](/img/structure/B6443172.png)

4-[(9-cyclopropyl-9H-purin-6-yl)amino]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

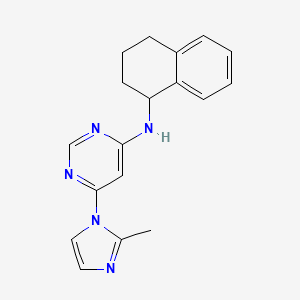

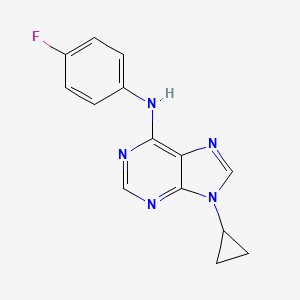

“4-[(9-cyclopropyl-9H-purin-6-yl)amino]benzamide” is a chemical compound with the molecular formula C12H9N5O . It is used in laboratory settings and for the synthesis of other substances .

Synthesis Analysis

The synthesis of amines like “4-[(9-cyclopropyl-9H-purin-6-yl)amino]benzamide” can be achieved through various methods. These include the reduction of nitriles or amides and nitro compounds, S N 2 reactions of alkyl halides with ammonia or other amines, and nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide .Molecular Structure Analysis

The molecular structure of “4-[(9-cyclopropyl-9H-purin-6-yl)amino]benzamide” consists of a purine derivative (9H-purin-6-yl) attached to a benzamide group via an amino linkage . The purine ring is further substituted with a cyclopropyl group .Applications De Recherche Scientifique

Cytotoxic and Antitumoral Activity

“4-[(9-cyclopropyl-9H-purin-6-yl)amino]benzamide” and its derivatives have been studied for their cytotoxic and antitumoral activities . The compound has shown promising results in cancer cell models .

In Vitro Evaluation: The compound and its derivatives have been evaluated for their effect on cell cycle distribution. The results showed a dose-dependent increase in G1-phase . This suggests that the compound could potentially inhibit cell proliferation, which is a key characteristic of cancer cells .

Development of Water-Soluble Prodrugs: Water-soluble prodrugs of the main compound have also been synthesized for in vivo experiments . This is significant as it could potentially improve the bioavailability of the drug, making it more effective in treating cancer .

Antitumoral Activity: The compound has shown antitumoral activity, with activities on cancer cell lines ranging from 3-39 µM for the best compounds . This indicates that the compound could potentially be used in the treatment of various types of cancer .

Safety and Hazards

According to the safety data sheet, “4-[(9-cyclopropyl-9H-purin-6-yl)amino]benzamide” is classified as having acute oral toxicity (Category 4), skin sensitization (Category 1), and reproductive toxicity (Category 2) . It is harmful if swallowed, may cause an allergic skin reaction, and is suspected of damaging fertility or the unborn child .

Mécanisme D'action

Target of Action

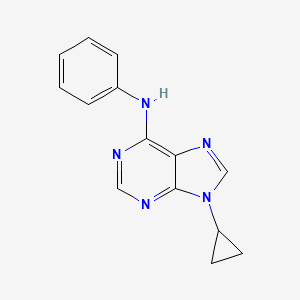

The primary targets of 4-[(9-cyclopropyl-9H-purin-6-yl)amino]benzamide are Cyclin-A2 and Cyclin-dependent kinase 2 (CDK2) . These proteins play crucial roles in cell cycle regulation, particularly in the transition from the G1 phase to the S phase .

Mode of Action

The interaction likely alters the function of these proteins, leading to changes in cell cycle progression .

Biochemical Pathways

The compound’s interaction with Cyclin-A2 and CDK2 affects the cell cycle regulation pathway .

Pharmacokinetics

These properties would impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .

Result of Action

Given its targets, it is likely that the compound affects cell cycle progression, potentially leading to changes in cell proliferation and growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-[(9-cyclopropyl-9H-purin-6-yl)amino]benzamide .

Propriétés

IUPAC Name |

4-[(9-cyclopropylpurin-6-yl)amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O/c16-13(22)9-1-3-10(4-2-9)20-14-12-15(18-7-17-14)21(8-19-12)11-5-6-11/h1-4,7-8,11H,5-6H2,(H2,16,22)(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEUKJDZNCRFQLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=NC3=C(N=CN=C32)NC4=CC=C(C=C4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(9-cyclopropyl-9H-purin-6-yl)amino]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6443094.png)

![6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B6443101.png)

![2-cyclopropyl-4-(difluoromethyl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443113.png)

![2-cyclopropyl-4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethylpyrimidine](/img/structure/B6443132.png)

![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6443137.png)

![4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443173.png)

![2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B6443177.png)

![4-(1H-imidazol-1-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine](/img/structure/B6443188.png)